Although a specific synthesis protocol for 4-(2-Bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has not been identified in the literature, it can be synthesized using variations of the Biginelli reaction. This multicomponent reaction typically involves the condensation of an aromatic aldehyde, a β-ketoester like ethyl acetoacetate, and a urea or thiourea derivative. [, , , , , , , , , , , , , , , , , , , , , ]
While specific chemical reactions involving 4-(2-Bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have not been identified, its structure suggests potential for various chemical transformations. The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki-Miyaura or Sonogashira reactions, to introduce diverse substituents. [, ] Additionally, the carboxamide group can undergo hydrolysis to afford the corresponding carboxylic acid. The reactivity of the dihydropyrimidine core towards oxidation or reduction can also be explored.
Drug discovery: DHPMs are considered privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles. [] This compound can serve as a starting point for developing novel therapeutic agents, particularly for diseases like cancer, HIV, malaria, and diabetes, where DHPMs have shown initial promise. [, , , , , , ]
Materials science: DHPMs have found applications in material science due to their interesting photophysical properties and ability to form metal complexes. [, ] This compound can be explored for developing new fluorescent materials, sensors, or catalysts.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: